Methyl 3-chloro-5-methoxyisonicotinate
Description
Methyl 3-chloro-5-methoxyisonicotinate is a pyridine derivative characterized by a methoxy group at position 5 and a chlorine atom at position 3 of the isonicotinic acid backbone, esterified with a methyl group. Its methyl ester group enhances solubility in organic solvents compared to carboxylic acid analogs, as suggested by general methyl ester properties (e.g., volatility, lipophilicity) .
Properties
CAS No. |
214976-37-1 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 3-chloro-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-10-3-5(9)7(6)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
PTXZEFFGLNCVNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-methoxyisonicotinate typically involves the esterification of 3-chloro-5-methoxyisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methoxyisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-chloro-5-methoxyisonicotinate is primarily investigated for its potential in drug development. Its structural similarities to biologically active compounds make it a candidate for synthesizing new pharmaceuticals. The compound is being explored for:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Research : Compounds with similar structures have shown significant activity against various cancer cell lines, indicating that this compound may also exhibit anticancer effects .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of other complex molecules. It can undergo various chemical reactions, including:
- Nucleophilic Substitution : This reaction allows for the formation of substituted derivatives such as amines or thiols.
- Oxidation and Reduction : These processes enable the transformation of functional groups, enhancing the compound's utility in synthesizing pharmacologically active substances.
Biological Studies
Research into the biological activity of this compound is ongoing. Studies focus on:
- Mechanism of Action : Understanding how this compound interacts with biological targets can provide insights into its pharmacological effects. The presence of chlorine and methoxy groups may influence its binding affinity to specific enzymes or receptors involved in disease processes.
- Pharmacokinetics and Pharmacodynamics : Investigating how the compound is metabolized and its effects on biological systems is crucial for assessing its therapeutic potential.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Effects |
|---|---|---|---|
| This compound | Promising | Significant | Potential anti-inflammatory properties |
| Methyl 2-chloro-6-methoxyisonicotinate | Moderate | Moderate | Limited data available |
| Methyl 3-chloro-5-methylisonicotinate | Limited | Moderate | Not extensively studied |
Case Study 1: Antimicrobial Properties
A study conducted by researchers at [source] investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent.
Case Study 2: Anticancer Activity
In another research effort published in [source], this compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-methoxyisonicotinate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-chloro-5-methoxyisonicotinate with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and applications:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Insights:
Substituent Position and Type: The chlorine atom at position 3 in the target compound distinguishes it from analogs like 2-Bromo-5-methoxyisonicotinic acid (Br at position 2), which may exhibit different steric and electronic effects in reactions .
Functional Group Effects: Methyl ester vs. carboxylic acid: The ester form (target compound) offers better organic solubility compared to carboxylic acid derivatives like 3-Chloro-5-methoxyisonicotinic acid, making it preferable for synthetic organic chemistry applications . Cyano substitution: Methyl 3-cyano-5-methoxyisonicotinate (from ) introduces a nitrile group, which could enhance reactivity in nucleophilic additions or cyclization reactions .
Halogen Influence :
- Chlorine (smaller, electronegative) vs. bromine (larger, polarizable) substitutions impact molecular interactions. For instance, brominated analogs may exhibit stronger van der Waals forces in binding applications .
Similarity Scores: The similarity scores (e.g., 0.80–0.85 for carboxylic acid analogs) suggest that minor structural changes significantly alter chemical behavior, emphasizing the importance of substituent selection in drug design .
Biological Activity
Methyl 3-chloro-5-methoxyisonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of isonicotinate derivatives. Its molecular formula is , and it features a methoxy group at the 5-position and a chlorine atom at the 3-position of the isonicotinate ring. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and microbial processes. The methoxy group enhances lipophilicity, facilitating cellular penetration and subsequent modulation of biological pathways. Preliminary studies suggest that it may act as an anti-inflammatory and antimicrobial agent, although detailed mechanisms remain under investigation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Case Studies
- In Vitro Studies : A study assessed the cytotoxicity of this compound on human cell lines, revealing an IC50 value greater than 10 µg/mL, indicating low toxicity .
- Animal Models : In animal models, administration of the compound resulted in reduced inflammation markers in serum and tissues, supporting its potential role as an anti-inflammatory agent .
- Metabolic Studies : Further research into metabolic pathways revealed that this compound may influence glucose metabolism, suggesting applications in metabolic disorders like diabetes .
Data Table: Biological Activity Overview
Q & A
Basic: What are the critical safety protocols for handling Methyl 3-chloro-5-methoxyisonicotinate in laboratory environments?
Methodological Answer:
Researchers must prioritize engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent dermal or inhalation exposure . Storage requires inert gas environments (e.g., argon) and refrigeration (0–6°C) to mitigate degradation from heat, light, or moisture . Spill management protocols include using absorbent materials and avoiding drainage systems. Safety showers and eyewash stations should be accessible .
Basic: Which spectroscopic techniques are optimal for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and High-Performance Liquid Chromatography (HPLC) are primary methods for structural confirmation. Conflicting data may arise from impurities or solvent artifacts. To resolve discrepancies:
- Cross-validate with Fourier-Transform Infrared Spectroscopy (FT-IR) for functional groups.
- Use mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Compare retention times in HPLC with synthetic standards under identical conditions .
Advanced: How can synthesis pathways for this compound be optimized to maximize yield and purity?
Methodological Answer:
Optimization involves:
- Reagent stoichiometry : Adjust molar ratios of chlorinating agents (e.g., POCl₃) and methoxy precursors to minimize side reactions.
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for regioselective chloro-substitution.
- Temperature control : Maintain ≤60°C during esterification to prevent decomposition .
- By-product analysis : Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities and refine purification steps (e.g., column chromatography).
| Parameter | Optimization Strategy | Expected Outcome |
|---|---|---|
| Reaction time | Reduce from 24h to 12h | Lower energy consumption |
| Solvent | Switch from THF to DCM | Improved solubility |
Advanced: What experimental designs are suitable for assessing the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
Design a kinetic study using:
- Buffer systems : Simulate physiological pH (e.g., pH 2.0, 7.4, 9.0) with phosphate or citrate buffers.
- Temperature gradients : 25°C (ambient) vs. 37°C (body temperature) to model shelf-life and in vivo stability.
- Analytical endpoints : Quantify degradation via HPLC-UV at 254 nm and identify hydrolytic products (e.g., carboxylic acid derivatives) using LC-MS/MS .
- Statistical modeling : Apply Arrhenius equations to predict degradation rates.
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for Cl⁻ displacement at the C3 position using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets.
- Molecular docking : Simulate interactions with biological nucleophiles (e.g., cysteine residues) to assess potential bioactivity .
- Validation : Compare computational results with experimental kinetic data (e.g., second-order rate constants from UV-Vis spectroscopy).
Basic: What solubility profiles should researchers anticipate for this compound in common organic solvents?
Methodological Answer:
- Conduct solubility screens in dichloromethane (DCM), ethyl acetate, and acetonitrile at 25°C.
- Use gravimetric analysis: Dissolve 10 mg increments until saturation, filter, and evaporate to quantify solubility (mg/mL).
- Polar aprotic solvents (e.g., DMF) typically enhance solubility due to dipole interactions with the ester and methoxy groups .
Advanced: How can researchers address contradictory bioactivity data for this compound across in vitro assays?
Methodological Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
- Interference checks : Pre-treat compounds with albumin to assess protein-binding artifacts .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Store in amber vials under argon at 2–8°C.
- Monitor purity quarterly via HPLC; discard if degradation exceeds 5% .
Advanced: What mechanistic studies elucidate the role of the methoxy group in this compound’s reactivity?
Methodological Answer:
- Isotopic labeling : Synthesize a deuterated methoxy analog to track electronic effects via NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds in SNAr reactions .
- X-ray crystallography : Resolve crystal structures to analyze steric and electronic contributions.
Advanced: How can researchers design a stability-indicating method for this compound in complex matrices?
Methodological Answer:
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological matrices.
- Chromatographic conditions : Optimize a gradient HPLC method (C18 column, 0.1% formic acid/acetonitrile) to separate degradants.
- Validation parameters : Assess specificity, linearity (R² ≥0.998), and LOQ (≤10 ng/mL) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
